



Unveiling Resistance to SJ6986: A CRISPR/Cas9 Screening Approach

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Compound of Interest		
Compound Name:	SJ6986	
Cat. No.:	B8191667	Get Quote

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ6986 is a novel, orally bioavailable molecular glue that selectively targets the G1 to S phase transition 1 and 2 proteins (GSPT1 and GSPT2) for degradation.[1][2][3] By inducing the proximity of GSPT1/2 to the Cereblon (CRBN) E3 ubiquitin ligase complex, SJ6986 leads to their ubiquitination and subsequent proteasomal degradation.[1][4] This targeted protein degradation has shown potent cytotoxic activity against various cancer cell lines, particularly in acute lymphoblastic leukemia (ALL).[1][4] However, the emergence of drug resistance remains a significant challenge in cancer therapy. Understanding the molecular mechanisms that confer resistance to **SJ6986** is crucial for optimizing its clinical application and developing strategies to overcome resistance.

This document provides a detailed protocol for utilizing a genome-wide CRISPR/Cas9 knockout screen to identify genes and pathways whose loss confers resistance to \$\,\mathbb{S}\)[6][6][7] The described methodology is based on findings from studies that successfully employed this technique to elucidate the mechanisms of action and resistance to \$J6986 and other molecular glues.[1]

Principle of the Assay



CRISPR/Cas9-mediated gene knockout screens are a powerful tool for functional genomics.[8] A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the genome is introduced into a population of cancer cells. Each cell receives a single sgRNA, which directs the Cas9 nuclease to a specific genomic locus, creating a double-strand break and leading to a functional gene knockout through error-prone DNA repair. When the cell population is treated with a cytotoxic agent like **SJ6986**, cells with knockouts of genes essential for the drug's efficacy will survive and proliferate. Deep sequencing of the sgRNA population before and after drug treatment allows for the identification of sgRNAs that are enriched in the resistant population, thereby pinpointing the genes whose loss confers resistance.[7][9]

Experimental Protocols

This protocol outlines a genome-wide CRISPR/Cas9 screen to identify genes that, when knocked out, lead to resistance to **SJ6986** in an acute lymphoblastic leukemia (ALL) cell line model.

Materials

- Cell Lines: NALM-6 or REH (human B-cell precursor leukemia cell lines)
- CRISPR Library: Lentiviral Brunello library (targeting 19,114 genes with 76,441 sgRNAs)
- Reagents:
 - Lentivirus production reagents (e.g., packaging and envelope plasmids, transfection reagent)
 - Polybrene or other transduction enhancers
 - Puromycin
 - SJ6986 (dissolved in DMSO)
 - DMSO (vehicle control)
 - Genomic DNA extraction kit
 - PCR amplification reagents for sgRNA sequencing library preparation



Next-generation sequencing (NGS) platform

Protocol

- 1. Lentivirus Production:
- Produce high-titer lentivirus for the Brunello CRISPR knockout library according to standard protocols.
- 2. Lentiviral Transduction of ALL Cells:
- Plate NALM-6 or REH cells at a density that ensures a multiplicity of infection (MOI) of 0.3 0.5. This low MOI is critical to ensure that most cells receive a single sgRNA.
- Transduce the cells with the Brunello library lentivirus in the presence of polybrene.
- 3. Puromycin Selection:
- 48 hours post-transduction, begin selection of transduced cells by adding puromycin to the culture medium.
- Maintain puromycin selection for 7 days to eliminate non-transduced cells.
- 4. Baseline Cell Harvest (Day 0):
- After puromycin selection, harvest a representative population of cells. This sample will serve as the baseline (Day 0) reference for sgRNA distribution.
- Isolate genomic DNA from this cell pellet.
- 5. SJ6986 Treatment:
- Divide the remaining cells into two arms:
 - Treatment Arm: Culture cells in the presence of 10 μM SJ6986.
 - Control Arm: Culture cells in the presence of an equivalent concentration of DMSO.



- Culture the cells for 14 days, ensuring the cell population is maintained with sufficient representation of the library diversity.
- 6. Final Cell Harvest (Day 14):
- After 14 days of treatment, harvest the cells from both the SJ6986-treated and DMSOtreated arms.
- · Isolate genomic DNA from each cell pellet.
- 7. sgRNA Sequencing and Data Analysis:
- Amplify the sgRNA-containing genomic regions from the extracted DNA using PCR.
- Perform next-generation sequencing to determine the abundance of each sgRNA in the Day 0, DMSO-treated, and SJ6986-treated samples.
- Analyze the sequencing data to identify sgRNAs that are significantly enriched in the SJ6986-treated population compared to the DMSO-treated and Day 0 populations. This enrichment indicates that the knockout of the corresponding gene confers resistance to SJ6986.

Data Presentation

The results of the CRISPR/Cas9 screen can be summarized to highlight the key genes and pathways involved in **SJ6986** resistance.

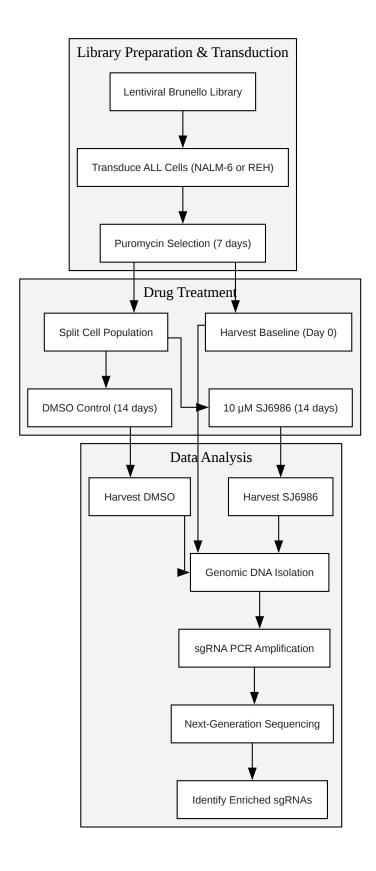
Table 1: Summary of Enriched Genes in **SJ6986**-Resistant ALL Cell Lines

Cell Line	Number of Enriched Genes (p < 0.05)
NALM-6	1311[1]
REH	1391[1]
Common Hits	332[1]

Visualizations



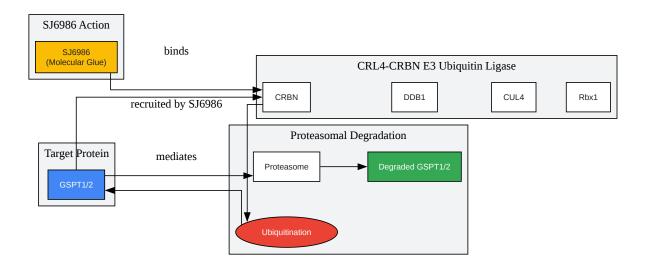
Diagrams illustrating the experimental workflow and the mechanism of action of **SJ6986** are provided below.





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Caption: Experimental workflow for the genome-wide CRISPR/Cas9 screen.



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Caption: Mechanism of action of **SJ6986** leading to GSPT1/2 degradation.

Discussion and Interpretation of Results

The identification of genes whose loss confers resistance to **SJ6986** provides critical insights into its mechanism of action and potential avenues for therapeutic intervention.

Core Machinery: The enrichment of genes encoding components of the CRL4-CRBN E3
ubiquitin ligase complex, including adaptors and regulators, is expected.[1][3] Loss of these
components would directly impair the ability of SJ6986 to mediate the degradation of
GSPT1/2, thus leading to resistance.



- Novel Pathways: The screen may also reveal novel pathways that modulate the cellular response to SJ6986. For instance, studies have implicated pathways such as proton motive force—driven ATP synthesis and the spliceosomal/SNRNP complex in the action of SJ6986.
 [1] Loss-of-function mutations in genes within these pathways could represent novel resistance mechanisms.
- Validation of Hits: It is essential to validate the top candidate genes from the primary screen.
 This can be achieved through individual gene knockouts using CRISPR/Cas9, followed by
 cell viability assays in the presence of SJ6986 to confirm the resistance phenotype. Further
 mechanistic studies can then be performed to understand how the loss of these genes
 contributes to drug resistance.

Conclusion

The application of genome-wide CRISPR/Cas9 screening is a powerful and unbiased approach to systematically identify the genetic determinants of resistance to novel therapeutics like **SJ6986**. The detailed protocol and data interpretation guidelines provided in this document offer a framework for researchers to uncover novel resistance mechanisms, identify potential biomarkers for patient stratification, and guide the development of combination therapies to overcome drug resistance.

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